molecular formula C12H16 B142065 spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane] CAS No. 147085-41-4

spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]

Katalognummer: B142065
CAS-Nummer: 147085-41-4
Molekulargewicht: 160.25 g/mol
InChI-Schlüssel: FYDSNZCHHOHBAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]) is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its stability and rigidity, which makes it an interesting subject of study in various fields of chemistry and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]) typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a suitable precursor, followed by a series of cyclization reactions to form the tetracyclic core. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]) can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or alkenes.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]) is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, this compound has potential applications in drug discovery and development. Its rigid structure can be exploited to design molecules that interact with specific biological targets, potentially leading to new therapeutic agents.

Industry

In the industrial sector, spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]) is used in the production of advanced materials, including polymers and resins. Its stability and rigidity contribute to the mechanical properties of these materials.

Wirkmechanismus

The mechanism of action of spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]) involves its interaction with molecular targets through its spirocyclic core. This interaction can influence various biochemical pathways, depending on the specific functional groups attached to the spirocyclic structure. The compound’s rigidity allows it to fit into specific binding sites, potentially modulating the activity of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane])
  • spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]a-)- (9CI)

Uniqueness

The uniqueness of spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]) lies in its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other similar compounds, it offers a combination of stability, rigidity, and reactivity that makes it particularly valuable in various scientific and industrial applications.

Eigenschaften

CAS-Nummer

147085-41-4

Molekularformel

C12H16

Molekulargewicht

160.25 g/mol

IUPAC-Name

spiro[cyclopropane-1,10'-tetracyclo[4.3.1.02,4.07,9]decane]

InChI

InChI=1S/C12H16/c1-2-12(1)10-4-6-3-7(6)11(12)9-5-8(9)10/h6-11H,1-5H2

InChI-Schlüssel

FYDSNZCHHOHBAL-UHFFFAOYSA-N

SMILES

C1CC12C3CC4CC4C2C5C3C5

Kanonische SMILES

C1CC12C3CC4CC4C2C5C3C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.